N-(6-ethoxypyrimidin-4-yl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-(6-ethoxypyrimidin-4-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic organic compound characterized by its unique structural features, including a pyrimidine ring substituted with an ethoxy group and a benzenesulfonamide moiety with fluorine and methoxy substituents
Scientific Research Applications
Chemistry
In chemistry, N-(6-ethoxypyrimidin-4-yl)-3-fluoro-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its sulfonamide group is known for its biological activity, making it a candidate for the development of antimicrobial, anti-inflammatory, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxypyrimidin-4-yl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as ethyl cyanoacetate, the pyrimidine ring is constructed through a series of condensation reactions with reagents like formamide or guanidine.
Ethoxylation: The pyrimidine intermediate is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The key step involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with the ethoxypyrimidine derivative in the presence of a base like triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions on the benzene ring.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the ethoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted derivatives.
Hydrolysis Products: The primary product is the hydroxyl derivative of the original compound.
Mechanism of Action
The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-pyrimidinyl)-3-fluorobenzenesulfonamide
- N-(6-methoxypyrimidin-4-yl)-3-fluoro-4-methoxybenzenesulfonamide
- N-(6-ethoxypyrimidin-4-yl)-4-methoxybenzenesulfonamide
Uniqueness
N-(6-ethoxypyrimidin-4-yl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to the combination of its ethoxy and methoxy substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(6-ethoxypyrimidin-4-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S/c1-3-21-13-7-12(15-8-16-13)17-22(18,19)9-4-5-11(20-2)10(14)6-9/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJKFUUABJEHCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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